Ether, bis(2,6-dichlorobenzyl)

Description

BenchChem offers high-quality Ether, bis(2,6-dichlorobenzyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ether, bis(2,6-dichlorobenzyl) including the price, delivery time, and more detailed information at info@benchchem.com.

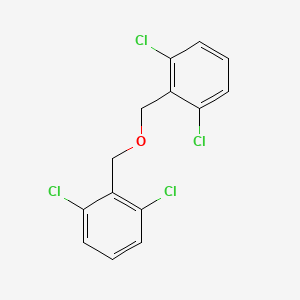

Structure

3D Structure

Properties

CAS No. |

73927-56-7 |

|---|---|

Molecular Formula |

C14H10Cl4O |

Molecular Weight |

336.0 g/mol |

IUPAC Name |

1,3-dichloro-2-[(2,6-dichlorophenyl)methoxymethyl]benzene |

InChI |

InChI=1S/C14H10Cl4O/c15-11-3-1-4-12(16)9(11)7-19-8-10-13(17)5-2-6-14(10)18/h1-6H,7-8H2 |

InChI Key |

ITFCEERPJPLHPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)COCC2=C(C=CC=C2Cl)Cl)Cl |

Origin of Product |

United States |

Contextualization Within Modern Organic Synthesis

The utility of bis(2,6-dichlorobenzyl) ether in modern organic synthesis is primarily associated with its function as a protecting group and its influence on the stereochemical outcome of certain reactions. The 2,6-dichlorobenzyl (DCB) group is notable for its stability under a range of reaction conditions, yet it can be cleaved when necessary, a critical requirement for any effective protecting group. dokumen.pub

A significant application of the bis(2,6-dichlorobenzyl) ether moiety is in the stereoselective synthesis of complex molecules. For instance, it has been instrumental in the synthesis of subunits of the marine algal toxin (-)-gymnodimine. acs.org In this context, the bis-2,6-dichlorobenzyl (DCB) ether was utilized in a highly stereoselective iodine-mediated cyclization of an acyclic alkene. acs.org The presence of the DCB group was found to direct the formation of a cis-2,5-disubstituted tetrahydrofuran (B95107), a key structural motif. acs.org This stereodirecting effect, originally proposed by Bartlett and Rychnovsky, highlights the strategic importance of the dichlorobenzyl group in controlling the three-dimensional arrangement of atoms in the product. acs.org

The synthesis of bis(2,6-dichlorobenzyl) ether itself and related structures can be achieved through various methods. One common approach involves the reaction of 2,6-dichlorobenzyl bromide with an alcohol in the presence of a base, such as sodium hydride, and a catalyst like tetra-n-butylammonium iodide. acs.org Another documented synthesis involves the reductive carbonyl coupling of 2,6-dichlorobenzaldehyde (B137635). rsc.org

The cleavage of the 2,6-dichlorobenzyl ether to deprotect a hydroxyl group can be accomplished under specific conditions, such as with lithium in liquid ammonia (B1221849) at low temperatures. acs.org This selective removal is crucial for the subsequent steps in a multi-step synthesis. acs.org

Overview of Research Trajectories and Academic Significance

Reductive Carbonyl Coupling Routes to Bis(2,6-dichlorobenzyl) Ether

The reductive coupling of 2,6-dichlorobenzaldehyde (B137635) presents a direct method for the synthesis of bis(2,6-dichlorobenzyl) ether. This approach involves the reduction of the aldehyde to an intermediate species that subsequently couples to form the ether.

Catalytic Systems and Optimized Reaction Parameters

A notable catalytic system for the reductive carbonyl coupling of 2,6-dichlorobenzaldehyde involves a carbon-supported heterogeneous molybdenum-dioxo catalyst (Mo@C). In a documented reaction, 2,6-dichlorobenzaldehyde was reacted with dimethylphenylsilane (B1631080) (PhMe₂SiH) as the reducing agent in the presence of the Mo@C catalyst. rsc.org This reaction yielded bis(2,6-dichlorobenzyl) ether along with other products such as 1-[[(dimethylphenylsilyl)oxy]methyl]-2,6-dichlorobenzene and 2,6-dichlorophenyl-methanol. rsc.org

The broader field of reductive etherification of aldehydes offers various catalytic systems that could be analogous for this specific synthesis. These often employ a silane (B1218182) reducing agent in conjunction with a Lewis acid or transition metal catalyst. For instance, iron(III) chloride has been shown to catalyze the reductive etherification of carbonyl compounds with triethylsilane. researchgate.net Other systems include silver(I) salts, which catalyze the reductive cross-coupling of aldehydes, and ruthenium complexes for the reductive etherification of carbonyls with alcohols. organic-chemistry.orgorganic-chemistry.org

Table 1: Catalytic Systems for Reductive Etherification of Aldehydes

| Catalyst System | Reducing Agent | Substrate Scope | Key Features |

|---|---|---|---|

| Mo@C | PhMe₂SiH | Aromatic aldehydes | Heterogeneous, allows for formation of symmetrical ethers. rsc.org |

| Iron(III) Chloride | Triethylsilane | Carbonyl compounds | Mild reaction conditions. researchgate.net |

| Silver(I) Triflimide (AgNTf₂) | Hydrosilane | Dialdehydes, monoaldehydes | Effective for medium-sized cyclic ethers and unsymmetrical ethers. organic-chemistry.org |

| Cationic Ru-H Complex | H₂ | Aldehydes, ketones | Highly chemoselective for unsymmetrical ethers in aqueous media. organic-chemistry.orgnih.gov |

Scope and Limitations of Aldehyde-Based Etherification Strategies

Reductive etherification strategies are versatile but have inherent limitations. The reaction of 2,6-dichlorobenzaldehyde with the Mo@C catalyst demonstrates that the formation of the desired symmetrical ether is often accompanied by the formation of the corresponding alcohol (2,6-dichlorophenyl-methanol) and a silylated alcohol derivative. rsc.org The selectivity towards the ether can be influenced by the catalyst, reducing agent, and reaction conditions.

The steric hindrance imposed by the two chlorine atoms at the ortho positions of the benzyl group can influence the reaction rate and yield. While many reductive etherification methods are effective for a range of aromatic aldehydes, highly substituted or sterically hindered aldehydes can be challenging substrates. thieme-connect.comd-nb.info For example, the synthesis of unsymmetrical ethers via reductive coupling often requires careful control to prevent the formation of a mixture of symmetrical and unsymmetrical products. organic-chemistry.orgnih.gov Furthermore, the choice of reducing agent and catalyst is critical; some systems may be sensitive to functional groups present on the aromatic ring. rsc.org

Etherification via Substitution Reactions

A more traditional and widely employed route to bis(2,6-dichlorobenzyl) ether involves nucleophilic substitution, a classic example being the Williamson ether synthesis. wikipedia.org

Formation from 2,6-Dichlorobenzyl Halides

This method typically involves the reaction of a 2,6-dichlorobenzyl halide, such as 2,6-dichlorobenzyl bromide or chloride, with a suitable oxygen nucleophile. To form the symmetrical ether, one equivalent of 2,6-dichlorobenzyl alcohol can be deprotonated to form the corresponding alkoxide, which then reacts with a second equivalent of the 2,6-dichlorobenzyl halide.

Considerations of Reaction Conditions and Reagents (e.g., Tetra-n-butylammonium Iodide, Sodium Hydride)

The success of the substitution reaction is highly dependent on the chosen reagents and conditions. Strong bases are required to deprotonate the benzyl alcohol to form the reactive alkoxide. Sodium hydride (NaH) is a common choice for this purpose as it forms a non-nucleophilic and irreversible base. masterorganicchemistry.comlibretexts.org

To overcome the slow reaction rates often associated with sterically hindered halides, phase-transfer catalysts are frequently employed. Tetra-n-butylammonium iodide (TBAI) is an effective phase-transfer catalyst that can facilitate the reaction between the alkoxide and the halide. In one synthetic procedure for a related system, a diol was reacted with 2,6-dichlorobenzyl bromide in the presence of sodium hydride and tetra-n-butylammonium iodide to afford the corresponding bis(2,6-dichlorobenzyl) ether. The use of such catalysts is crucial in reactions involving hindered substrates like 2,6-dichlorobenzyl halides.

Table 2: Reagents for Williamson Ether Synthesis of Hindered Benzyl Ethers

| Reagent | Function | Rationale for Use |

|---|---|---|

| 2,6-Dichlorobenzyl Bromide/Chloride | Electrophile | Source of the 2,6-dichlorobenzyl group. Bromide is generally more reactive. |

| 2,6-Dichlorobenzyl Alcohol | Nucleophile Precursor | Deprotonated to form the alkoxide nucleophile. |

| Sodium Hydride (NaH) | Base | Strong, non-nucleophilic base for deprotonating the alcohol. masterorganicchemistry.comlibretexts.org |

| Tetra-n-butylammonium Iodide (TBAI) | Phase-Transfer Catalyst | Enhances reaction rate by facilitating interaction between reactants, especially in heterogeneous systems. |

Unintended Formation as a Reaction By-product

The formation of symmetrical dibenzyl ethers, including bis(2,6-dichlorobenzyl) ether, is a known side reaction in various chemical processes. This typically occurs when a benzyl alcohol is generated in the presence of its corresponding benzyl halide, especially under basic or high-temperature conditions.

For instance, the direct hydrolysis of benzyl chlorides to produce benzyl alcohols can lead to the formation of the corresponding dibenzyl ether as a significant byproduct. researchgate.net This side reaction reduces the yield of the desired alcohol and necessitates further purification steps. A patent for the preparation of 2,4-dichlorobenzyl alcohol from 2,4-dichlorobenzyl chloride specifically notes that direct hydrolysis with a strong base results in the formation of bis-2,4-dichlorobenzyl ether. google.comgoogle.comjustia.com This is a direct analogy for the potential unintended formation of bis(2,6-dichlorobenzyl) ether under similar conditions. To circumvent this, a two-step process involving the formation of an acetate (B1210297) intermediate followed by hydrolysis is often employed. google.com Similarly, during the benzylation of alcohols, if moisture is present, it can react to form benzyl alcohol in situ, which can then lead to the formation of dibenzyl ether as a byproduct. orgsyn.org

Observation During Hydrolysis of Dichlorobenzyl Chlorides

The formation of bis(2,6-dichlorobenzyl) ether has been noted as a side product in the synthesis of 2,6-dichlorobenzyl alcohol via the hydrolysis of 2,6-dichlorobenzyl chloride. Direct hydrolysis is often avoided in the synthesis of 2,4-dichlorobenzyl alcohol due to the formation of the corresponding bis(2,4-dichlorobenzyl) ether. To circumvent this, a two-stage process is frequently employed, involving an initial acetate-forming reaction followed by hydrolysis. google.comgoogleapis.com

In a typical industrial process for producing 2,6-dichlorobenzyl alcohol, 2,6-dichlorobenzyl chloride is first reacted with anhydrous sodium acetate in the presence of a phase-transfer catalyst to form 2,6-dichlorobenzyl acetate. google.comgoogleapis.com This intermediate is then hydrolyzed to yield the desired alcohol. google.comgoogleapis.com This indirect route is favored because it minimizes the self-condensation of the benzyl chloride to form the ether. The steric hindrance presented by the two chlorine atoms in the ortho positions of 2,6-dichlorobenzyl chloride can lead to low yields and the promotion of side reactions, such as the formation of dibenzyl ether, under traditional hydrolysis conditions.

In one documented reductive carbonyl coupling experiment, 2,6-dichlorobenzaldehyde was reacted with dimethylphenylsilane, resulting in the formation of bis(2,6-dichlorobenzyl) ether, alongside 1-[[(dimethylphenylsilyl)oxy]methyl]-2,6-dichloro-benzene and 2,6-dichlorophenyl-methanol. rsc.org

Analogous Coupling Reactions in Dibenzylic Ether Synthesis

Several synthetic strategies are available for the preparation of dibenzylic ethers, with the Williamson ether synthesis being a classical and widely utilized method. atamanchemicals.comwikipedia.org This reaction involves the coupling of an alkoxide with a primary alkyl halide. wikipedia.org In the context of dibenzylic ethers, a benzyl alkoxide is reacted with a benzyl halide. atamanchemicals.com The reaction is typically conducted in the presence of a strong base. atamanchemicals.com

Phase-transfer catalysis has proven to be an effective modification of the Williamson synthesis for preparing dibenzyl ethers from substituted benzyl chlorides. jst.go.jp For instance, the reaction of benzyl chloride with aqueous sodium hydroxide (B78521) at 70°C for one hour in the presence of methyl-trioctylammonium chloride (TOMAC) as a phase-transfer catalyst can yield dibenzyl ether in up to 98% yield. jst.go.jp The effectiveness of various quaternary ammonium (B1175870) and phosphonium (B103445) salts as catalysts has been investigated, with salts like TOMAC, tetrabutylammonium (B224687) chloride, and tetraoctylammonium bromide showing high efficacy. jst.go.jp

Modern synthetic approaches have also been developed, offering alternative routes to dibenzylic ethers. These include:

Nickel-Catalyzed Cross-Coupling: Benzylic acetals can undergo chemoselective cross-coupling with aryl iodides and vinyl triflates using a nickel catalyst ligated with 2,6-bis(N-pyrazolyl)pyridine (bpp). nih.gov This method provides a C-C bond-forming approach to dialkyl ether synthesis under mild, base-free conditions. nih.gov Nickel-catalyzed stereospecific coupling reactions of benzylic ethers with Grignard reagents have also been reported. nih.gov

Copper-Catalyzed C-H Etherification: A radical relay mechanism has been proposed for the copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols to form benzyl ethers. researchgate.netchemrxiv.org

Reductive Etherification: Symmetrical and unsymmetrical dibenzyl ethers can be synthesized from aryl aldehydes through reductive etherification using triethylsilane and a catalytic amount of indium(III) chloride. researchgate.net

The following table summarizes the yields of dibenzyl ethers obtained from substituted benzyl chlorides using phase-transfer catalysis with 50% aqueous NaOH and TOMAC at 70°C for 1 hour. jst.go.jp

| Substituted Benzyl Chloride | Yield of Dibenzyl Ether (%) |

| Benzyl chloride | 98 |

| o-Methylbenzyl chloride | 96 |

| m-Methylbenzyl chloride | 92 |

| p-Methylbenzyl chloride | 91 |

| p-Chlorobenzyl chloride | 95 |

This interactive data table allows for the comparison of yields based on the substituent on the benzyl chloride.

Chemical Reactivity and Mechanistic Transformations of Bis 2,6 Dichlorobenzyl Ether Moieties

Intramolecular Cyclization Reactions Driven by the Bis(2,6-dichlorobenzyl) Ether Group

The unique steric and electronic properties of the bis(2,6-dichlorobenzyl) ether group play a crucial role in directing intramolecular cyclization reactions, leading to the formation of various heterocyclic structures with high stereocontrol.

Stereoselective Iodine-Mediated Cyclizations for Heterocycle Formation

A significant application of the bis(2,6-dichlorobenzyl) ether is its use in highly stereoselective intramolecular iodoetherification reactions. researchgate.netnih.gov This process has been effectively demonstrated in the synthesis of key subunits of complex natural products. For instance, an acyclic alkene containing a bis(2,6-dichlorobenzyl) ether has been shown to undergo an efficient iodine-mediated cyclization to produce a cis-2,5-disubstituted tetrahydrofuran (B95107). researchgate.netnih.govsigmaaldrich.com This reaction proceeds with a high degree of stereoselectivity, which is attributed to the conformational control exerted by the bulky 2,6-dichloro-substituted benzyl (B1604629) groups. researchgate.netnih.gov The resulting tetrahydrofuran has been utilized as a building block for the synthesis of the marine toxin gymnodimine. researchgate.netnih.gov

The general mechanism for such cyclizations involves the electrophilic addition of an iodine species to the double bond, forming an iodonium (B1229267) ion intermediate. The ether oxygen then acts as an intramolecular nucleophile, attacking the iodonium ion to form the heterocyclic ring. The stereochemical outcome of this ring closure is heavily influenced by the conformational preferences of the acyclic precursor, as dictated by the bis(2,6-dichlorobenzyl) ether group.

Postulated Stereodirecting Effects and Conformational Control (e.g., Bartlett and Rychnovsky Hypothesis)

The high stereoselectivity observed in these iodine-mediated cyclizations is explained by the stereodirecting effects first proposed by Bartlett and Rychnovsky. researchgate.netnih.gov This hypothesis posits that the bulky 2,6-disubstituted benzyl groups of the ether force the acyclic precursor into a specific, low-energy conformation. In this preferred conformation, the substituents are oriented in a way that minimizes steric interactions, thereby predisposing the molecule to cyclize in a manner that leads to a specific stereoisomer.

The Bartlett and Rychnovsky model suggests that the steric hindrance from the ortho-chloro substituents on the benzyl groups restricts rotation around the C-O bonds, creating a well-defined conformational bias in the transition state of the cyclization. This control over the transition state geometry directly translates into the high stereoselectivity of the product. The formation of a cis-2,5-disubstituted tetrahydrofuran from a bis(2,6-dichlorobenzyl) ether serves as a powerful illustration of this principle in action. researchgate.netnih.gov

Strategic Cleavage and Deprotection of Dichlorobenzyl Ether Linkages

While the bis(2,6-dichlorobenzyl) ether group is instrumental in directing certain reactions, its subsequent removal is often a necessary step in a synthetic sequence. Several methods have been developed for the strategic cleavage of these robust ether linkages.

Reductive Cleavage Methods (e.g., Lithium-Ammonia Reductions)

Benzyl ethers, as a class, are susceptible to cleavage by dissolving metal reductions. thieme-connect.de While specific examples for the reductive cleavage of bis(2,6-dichlorobenzyl) ether itself are not prevalent in the provided search results, the general reactivity of benzyl ethers suggests that methods like lithium in liquid ammonia (B1221849) (Birch reduction) could be effective. This method involves the transfer of electrons from the metal to the aromatic ring, leading to the cleavage of the carbon-oxygen bond. The 2,6-dichloro substitution pattern may influence the efficiency and conditions required for this transformation. Other reductive cleavage methods for aryl ethers involve the use of hydrosilanes in the presence of a base or a transition metal catalyst. rsc.orgrsc.orgresearchgate.net

Chemical Derivatization and Functional Group Interconversions of the Ether Scaffold

The bis(2,6-dichlorobenzyl) ether scaffold, beyond its role in cyclizations and as a protecting group, can be a substrate for various chemical derivatizations. The aromatic rings of the 2,6-dichlorobenzyl groups can potentially undergo further electrophilic aromatic substitution, although the presence of two deactivating chloro substituents and steric hindrance would make such reactions challenging.

More commonly, derivatization occurs after the ether has served its primary purpose. For example, the tetrahydrofuran ring formed through the iodine-mediated cyclization can be further functionalized. researchgate.netnih.gov The hydroxyl group resulting from the cleavage of the ether can be converted into other functional groups, or the entire fragment can be incorporated into a larger molecular framework. researchgate.netnih.gov

The synthesis of analogs of biologically active molecules, such as the antifungal agent fluconazole, has involved the use of 2,6-dichlorobenzyl ether derivatives. mdpi.com In these cases, the dichlorobenzyl moiety is a key part of the final structure, and its chemical stability is advantageous. Derivatization in such contexts might involve modifications to other parts of the molecule while the bis(2,6-dichlorobenzyl) ether remains intact.

Substitution Reactions at Benzylic Positions

The benzylic positions of benzyl compounds are susceptible to nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate structure, leaving group, nucleophile, and solvent conditions. chemistry.coach For primary benzylic halides, the S(_N)2 pathway is common. However, even primary systems can undergo S(_N)1 reactions if a stable benzylic carbocation can be formed. libretexts.orgkhanacademy.org The stability of this carbocation is a key factor governing the reaction pathway. libretexts.org

In the case of bis(2,6-dichlorobenzyl) ether, the chlorine atoms at the ortho positions introduce significant steric hindrance and have a strong electron-withdrawing inductive effect. This can influence the reaction mechanism. For instance, steric hindrance around the benzylic carbon might disfavor a backside S(_N)2 attack. Conversely, the electron-withdrawing nature of chlorine can destabilize an adjacent carbocation, potentially making an S(_N)1 pathway less favorable than for an unsubstituted benzyl group.

Despite these complexities, the bis(2,6-dichlorobenzyl) ether moiety has been utilized in synthetic chemistry, highlighting the reactivity of the groups. In the total synthesis of the marine algal toxin (−)-gymnodimine, a key step involved the highly stereoselective iodine-mediated cyclization of an acyclic alkene that contained a bis-2,6-dichlorobenzyl (DCB) ether. acs.org This transformation resulted in the formation of a cis-2,5-disubstituted tetrahydrofuran, demonstrating a powerful stereodirecting effect exerted by the bulky DCB group. acs.org

The formation of bis(2,6-dichlorobenzyl) ether itself can occur as a side reaction during the synthesis of 2,6-dichlorobenzyl alcohol from 2,6-dichlorobenzyl chloride, particularly when attempting direct hydrolysis. google.com To minimize this ether formation, a two-step process is often employed, involving the formation of a benzyl acetate (B1210297) intermediate followed by hydrolysis. google.comgoogle.com This illustrates the propensity of the benzylic position to undergo substitution reactions.

| Factor | Influence on Bis(2,6-dichlorobenzyl) Derivatives | General Principle |

|---|---|---|

| Mechanism | Can proceed via S(_N)1 or S(_N)2 pathways. Steric hindrance from 2,6-dichloro groups may disfavor S(_N)2. chemistry.coach | Primary benzylic halides often favor S(_N)2, while secondary/tertiary or resonance-stabilized primary systems can undergo S(_N)1. chemistry.coachkhanacademy.org |

| Intermediate Stability | The benzene (B151609) ring stabilizes benzylic carbocations, carbanions, and radicals via resonance. libretexts.org | Stabilization of the intermediate lowers the activation energy for its formation. libretexts.org |

| Substituent Effects | The two chlorine atoms exert a strong electron-withdrawing inductive effect and significant steric hindrance. | Electron-withdrawing groups can destabilize carbocation intermediates, while bulky groups can hinder nucleophilic attack. |

| Synthetic Application | Used as a stereodirecting group in the synthesis of substituted tetrahydrofurans. acs.org | The unique steric and electronic properties of protecting or directing groups are exploited to control reaction outcomes. |

Integration into Organoselenium Compounds (e.g., Bis(2,6-dichlorobenzyl)selane)

The reactive nature of the 2,6-dichlorobenzyl moiety facilitates its incorporation into more complex molecular architectures, including those containing selenium. A key example is the synthesis of bis(2,6-dichlorobenzyl)selane. This compound is prepared by reacting 2,6-dichlorobenzyl chloride with a selenium-based nucleophile. nih.gov

The synthesis involves the in-situ generation of a selenium nucleophile, likely sodium hydrogen selenide (B1212193) (NaHSe), from the reduction of elemental selenium with sodium borohydride (B1222165) in a mixture of ethanol (B145695) and dimethylformamide (DMF). The subsequent dropwise addition of 2,6-dichlorobenzyl chloride to this solution results in a nucleophilic substitution reaction, where the chloride leaving group is displaced by the selenide to form the target molecule. nih.gov The product is then purified by column chromatography and recrystallization. nih.gov

The reaction proceeds with high efficiency, affording the desired bis(2,6-dichlorobenzyl)selane in good yield. nih.gov

| Parameter | Details |

|---|---|

| Starting Materials | 2,6-Dichlorobenzylchloride, Elemental Selenium, Sodium Borohydride |

| Solvents | Anhydrous Ethanol (EtOH), Anhydrous Dimethylformamide (DMF) |

| Reaction Steps | 1. Reaction of NaBH(_4) and Se in EtOH to form a white-grey solid. 2. Addition of DMF to produce a red-brown solution which becomes colorless. 3. Dropwise addition of 2,6-dichlorobenzylchloride. 4. Hydrolysis and extraction with Et(_2)O. |

| Purification | Silica gel column chromatography (dichloromethane eluent), followed by recrystallization from CHCl(_3). |

| Final Product | Bis(2,6-dichlorobenzyl)selane (C(_1)(_4)H(_1)(_0)Cl(_4)Se) as yellow crystals. |

| Reported Yield | 80.5% |

The molecular structure of bis(2,6-dichlorobenzyl)selane features a selenide bridge connecting the two 2,6-dichlorobenzyl units. The dihedral angle between the two benzene rings is 107.9°. nih.gov The crystal packing is stabilized by weak intermolecular π–π stacking interactions. nih.gov

Applications of Bis 2,6 Dichlorobenzyl Ether in Complex Organic Synthesis

Utilization as a Protecting Group in Multistep Organic Transformations

A protecting group is a molecular entity that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. organic-chemistry.org The 2,6-dichlorobenzyl (DCB) group is a specialized variant of the widely used benzyl (B1604629) (Bn) protecting group for alcohols. libretexts.org

The DCB group is typically introduced under conditions of the Williamson ether synthesis, where an alcohol is deprotonated with a base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from 2,6-dichlorobenzyl bromide or chloride. openstax.org

The primary advantage of the DCB group lies in its enhanced stability compared to other ether-based protecting groups. This stability allows it to persist through reaction sequences that might remove other groups. For instance, its resistance to certain reductive cleavage conditions and strong acids makes it a valuable tool in orthogonal synthetic strategies. google.comnih.gov Cleavage of the highly stable DCB ether typically requires harsher conditions than for a simple benzyl ether, such as strong Lewis acids or dissolving metal reduction.

Table 1: Comparison of Benzyl (Bn) and 2,6-Dichlorobenzyl (DCB) Protecting Groups

| Feature | Benzyl (Bn) Group | 2,6-Dichlorobenzyl (DCB) Group |

| Structure | -CH₂-C₆H₅ | -CH₂-C₆H₃Cl₂ |

| Installation | Williamson Ether Synthesis (NaH, BnBr) | Williamson Ether Synthesis (NaH, DCBBr) |

| Stability | Moderate. Stable to base, mild acid. | High. Increased stability to acid and certain reducing agents. |

| Common Cleavage | Catalytic Hydrogenolysis (H₂, Pd/C). libretexts.org | Requires harsher conditions, e.g., strong Lewis acids (BBr₃). |

| Orthogonality | Can be cleaved in the presence of silyl (B83357) ethers, esters. | Can remain intact under conditions that cleave standard Bn, PMB, or silyl ethers. nih.gov |

Precursor in the Synthesis of Elaborate Organic Intermediates

While the primary application of 2,6-dichlorobenzyl derivatives is in protection chemistry, the parent compound, Ether, bis(2,6-dichlorobenzyl), can itself serve as a precursor for other valuable organic intermediates. Often, symmetrical ethers like this are formed as undesired side-products during the synthesis of the corresponding alcohol. googleapis.comgoogle.com For example, the hydrolysis of 2,6-dichlorobenzyl chloride to produce 2,6-dichlorobenzyl alcohol can lead to the formation of the bis-ether as a byproduct. google.com

However, this stable ether can be chemically cleaved to generate useful starting materials. Ether cleavage can be accomplished using strong acids or other specific reagents, breaking the C-O bond to yield derivatives of 2,6-dichlorotoluene. wikipedia.org These resulting intermediates are valuable in their own right for the synthesis of more elaborate molecules.

Table 2: Potential Intermediates from Cleavage of Bis(2,6-dichlorobenzyl) Ether

| Precursor Compound | Cleavage/Reaction | Resulting Intermediate | Potential Application |

| Bis(2,6-dichlorobenzyl) Ether | Ether Cleavage (e.g., with HBr) | 2,6-Dichlorobenzyl bromide | Alkylating agent for introducing the DCB protecting group. |

| Bis(2,6-dichlorobenzyl) Ether | Ether Cleavage (e.g., with Lewis Acids) | 2,6-Dichlorobenzyl alcohol | Precursor for oxidation to 2,6-dichlorobenzaldehyde (B137635). |

| 2,6-Dichlorobenzyl alcohol | Oxidation (e.g., with PCC, DMP) | 2,6-Dichlorobenzaldehyde | Building block in the synthesis of pharmaceuticals and agrochemicals. |

Advanced Analytical and Spectroscopic Characterization in Research on Bis 2,6 Dichlorobenzyl Ether

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules like bis(2,6-dichlorobenzyl) ether. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure. Although specific experimental spectra for bis(2,6-dichlorobenzyl) ether are not widely published, the expected ¹H and ¹³C NMR spectral data can be predicted based on the chemical structure and data from analogous compounds.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's symmetry. The protons of the two benzyl (B1604629) groups are chemically equivalent. The methylene (B1212753) protons (-CH₂-) of the ether linkage would likely appear as a singlet, deshielded by the adjacent oxygen atom, with an expected chemical shift in the range of 4.5-5.0 ppm. The aromatic protons on the 2,6-dichlorophenyl rings would present as a characteristic multiplet. Specifically, the proton at the 4-position (para to the CH₂ group) would appear as a triplet, while the protons at the 3 and 5-positions (meta to the CH₂ group) would appear as a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further confirmation of the structure. Due to the molecule's symmetry, only a limited number of signals would be expected. The methylene carbon (-CH₂-) would likely appear in the range of 65-75 ppm. The aromatic carbons would exhibit distinct signals, with the carbons bearing chlorine atoms showing the most significant downfield shifts. The quaternary carbon attached to the ether linkage would also be identifiable.

Predicted ¹H NMR Data for Bis(2,6-dichlorobenzyl) Ether

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-CH₂-) | 4.5 - 5.0 | Singlet |

| Aromatic (H-3, H-5) | 7.2 - 7.4 | Doublet |

| Aromatic (H-4) | 7.0 - 7.2 | Triplet |

Predicted ¹³C NMR Data for Bis(2,6-dichlorobenzyl) Ether

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Methylene (-CH₂-) | 65 - 75 |

| Aromatic (C-1) | 135 - 140 |

| Aromatic (C-2, C-6) | 130 - 135 |

| Aromatic (C-3, C-5) | 128 - 132 |

| Aromatic (C-4) | 125 - 130 |

Mass Spectrometry (MS) Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For bis(2,6-dichlorobenzyl) ether, the molecular formula is C₁₄H₁₀Cl₄O, with a molecular weight of approximately 336.041 g/mol . amazonaws.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed, and its characteristic isotopic pattern, due to the presence of four chlorine atoms, would be a key identifying feature. The most significant fragmentation pathway for ethers is the cleavage of the C-O bond. For bis(2,6-dichlorobenzyl) ether, this would likely involve the formation of a 2,6-dichlorobenzyl cation (m/z 159) and a 2,6-dichlorobenzyloxy radical. The 2,6-dichlorobenzyl cation would be a prominent peak in the spectrum. Further fragmentation of this cation could lead to the loss of chlorine atoms.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would confirm the elemental composition and provide a high degree of confidence in the compound's identity and purity.

Expected Key Fragments in the Mass Spectrum of Bis(2,6-dichlorobenzyl) Ether

| Fragment Ion | Proposed Structure | Expected m/z |

| [C₁₄H₁₀Cl₄O]⁺ | Molecular Ion | 336 |

| [C₇H₅Cl₂CH₂]⁺ | 2,6-Dichlorobenzyl cation | 159 |

| [C₇H₅Cl₂]⁺ | 2,6-Dichlorophenyl cation | 145 |

Chromatographic Methods for Separation and Analysis (e.g., Gas Chromatography-Mass Spectrometry)

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of purity. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a particularly well-suited method for the analysis of volatile and semi-volatile compounds like bis(2,6-dichlorobenzyl) ether.

In a GC-MS analysis, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. The retention time, the time it takes for a compound to travel through the column, is a characteristic property that can be used for identification.

For bis(2,6-dichlorobenzyl) ether, a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would likely be effective. A temperature-programmed oven would be used to ensure good separation and peak shape. The separated compound would then enter the mass spectrometer, which would provide mass spectral data for confirmation. The combination of retention time and mass spectrum offers a highly specific and reliable method for the identification and quantification of bis(2,6-dichlorobenzyl) ether.

Proposed GC-MS Parameters for the Analysis of Bis(2,6-dichlorobenzyl) Ether

| Parameter | Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl polysiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-400 amu |

| Transfer Line Temp. | 280 °C |

Computational Chemical Studies on Bis 2,6 Dichlorobenzyl Ether

Theoretical Calculations of Molecular Structure and Electronic Properties

Theoretical calculations, primarily employing density functional theory (DFT), are instrumental in predicting the three-dimensional structure and electronic landscape of molecules. For bis(2,6-dichlorobenzyl) ether, these calculations would provide crucial data on its geometry and the distribution of electrons, which are fundamental to understanding its physical and chemical behavior.

The anticipated molecular structure would be characterized by the central ether linkage (C-O-C) and the two flanking 2,6-dichlorobenzyl groups. Key parameters that would be determined from geometry optimization calculations include bond lengths, bond angles, and dihedral angles. The steric hindrance imposed by the ortho-chlorine atoms on the benzyl (B1604629) rings is expected to significantly influence the molecule's conformation, particularly the torsion angles around the C-O bonds and the orientation of the aromatic rings relative to each other.

Electronic property calculations would map the electron density surface, identifying regions of high and low electron density. This is crucial for predicting how the molecule interacts with other chemical species. The molecular electrostatic potential (MEP) surface would highlight electrophilic and nucleophilic sites, with the oxygen atom of the ether group expected to be a region of high electron density (nucleophilic character) and the hydrogen atoms of the benzyl groups possessing a degree of electrophilic character.

Illustrative Data from Theoretical Calculations:

The following table presents hypothetical data that could be obtained from DFT calculations on bis(2,6-dichlorobenzyl) ether, illustrating the type of information that would be generated.

| Parameter | Calculated Value |

| Molecular Formula | C₁₄H₁₀Cl₄O |

| Molecular Weight | 336.04 g/mol |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are illustrative and not based on actual published computational results for bis(2,6-dichlorobenzyl) ether.

Quantum Chemical Investigations into Reactivity and Selectivity

Quantum chemical calculations offer a deeper understanding of a molecule's reactivity and the selectivity it might exhibit in chemical reactions. By analyzing the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—we can infer the molecule's ability to donate or accept electrons.

For bis(2,6-dichlorobenzyl) ether, the HOMO is likely to be localized on the oxygen atom and the π-systems of the aromatic rings, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the aromatic rings and the C-Cl bonds, suggesting these areas are susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Furthermore, reactivity descriptors derived from conceptual DFT, such as chemical potential, hardness, softness, and the Fukui function, could provide more quantitative predictions of reactive sites. These calculations would be invaluable in predicting, for example, the most likely site of protonation or the preferred location for an incoming nucleophile or electrophile to attack. This level of insight is crucial for designing new synthetic routes or understanding potential degradation pathways.

Molecular Modeling of Reaction Mechanisms and Energy Landscapes

Molecular modeling techniques are powerful tools for investigating the step-by-step mechanisms of chemical reactions and mapping out the associated energy changes. For bis(2,6-dichlorobenzyl) ether, this could involve modeling its formation, for instance, through the Williamson ether synthesis, or its potential reactions, such as ether cleavage.

By modeling a potential reaction pathway, computational chemists can identify transition states—the high-energy intermediates that connect reactants, intermediates, and products. The energy of these transition states determines the activation energy of a reaction, which in turn governs the reaction rate. A detailed map of the potential energy surface provides a comprehensive understanding of the reaction's thermodynamics and kinetics.

For example, in a hypothetical acid-catalyzed cleavage of bis(2,6-dichlorobenzyl) ether, molecular modeling could elucidate the structure of the protonated ether intermediate, the transition state for the cleavage of the C-O bond, and the relative energies of the resulting carbocation and alcohol. This information would be critical for optimizing reaction conditions to favor a desired outcome or to prevent unwanted side reactions. The steric hindrance from the 2,6-dichloro-substituted rings would likely play a significant role in the energetics of such reaction pathways.

Synthesis and Exploration of Dichlorobenzyl Ether Derivatives and Analogs

Imidazolidine (B613845) Derivatives Incorporating Bis(2,6-dichlorobenzyl) Moieties

The synthesis of imidazolidine derivatives featuring bis(2,6-dichlorobenzyl) groups commences with the preparation of the Schiff base precursor, N,N'-bis(2,6-dichlorobenzylidene)-ethane-1,2-diamine. This intermediate is synthesized through the condensation reaction of 1,2-diaminoethane with 2,6-dichlorobenzaldehyde (B137635). rsc.org

The reaction involves heating stoichiometric amounts of the diamine and the halogenated aryl carbonyl compound in a suitable solvent, such as ethanol (B145695). The resulting Schiff base is a key building block for the subsequent cyclization to form the imidazolidine ring. Although the direct conversion of this specific Schiff base to an imidazolidine derivative incorporating the bis(2,6-dichlorobenzyl) ether was not detailed in the available literature, the general synthesis of 1,3-disubstituted imidazolidin-2-ones involves the reduction of the Schiff base to the corresponding diamine, followed by cyclization with an agent like carbonyldiimidazole (CDI). nih.gov

Table 1: Synthesis of N,N'-bis(2,6-dichlorobenzylidene)-ethane-1,2-diamine

| Reactants | Reagents/Solvents | Yield | Analytical Data | Reference |

| 1,2-diaminoethane, 2,6-dichlorobenzaldehyde | Ethanol | 75% | Elemental Analysis (Calc. for C₁₆H₁₂Cl₄N₂): C, 51.37%; H, 3.23%; N, 7.49%. (Found): C, 50.9%; H, 3.2%; N, 8.0%. IR (ν(C=N)): 1646 cm⁻¹. ¹H NMR (CDCl₃): 4.14 (s, 4H, CH₂), 7.15-7.35 (m, 6H), 8.52 (s, Him). | rsc.org |

Benzothiazole (B30560) Derivatives with 2,6-Dichlorobenzyl Ether Substructures

Research into benzothiazole derivatives has led to the synthesis of compounds incorporating the 2,6-dichlorobenzyl moiety. One such example is N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amine. While the specific synthesis pathway for this compound was not available in the provided search results, the general synthesis of 2-aminobenzothiazole (B30445) derivatives often involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt in the presence of a halogen, followed by further functionalization.

For instance, the synthesis of 2-amino-6-fluorobenzothiazole (B1267395) can be achieved by treating p-fluoroaniline with potassium thiocyanate in glacial acetic acid, followed by the addition of bromine. The resulting 2-amino-6-fluorobenzothiazole can then be further reacted with 2,6-dichlorobenzyl chloride to yield the target compound, likely through a nucleophilic substitution reaction where the amino group of the benzothiazole displaces the chlorine atom of the benzyl (B1604629) chloride.

Table 2: Characterization of a Benzothiazole Derivative

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

| N-(2,6-dichlorobenzyl)-6-fluorobenzo[d]thiazol-2-amine | C₁₄H₉Cl₂FN₂S | 343.21 g/mol | Incorporates a 2,6-dichlorobenzyl group attached to a 6-fluorobenzothiazole core. |

Other Functionalized Analogs and Congeners Featuring Dichlorobenzyl Ether Linkages

The exploration of analogs and congeners of bis(2,6-dichlorobenzyl) ether has extended to replacing the central oxygen atom with other heteroatoms. A notable example is the synthesis of bis(2,6-dichlorobenzyl)selane, a selenium congener.

The synthesis of this selenium analog involves the reaction of elemental selenium with sodium borohydride (B1222165) in ethanol to form sodium selenide (B1212193). This is followed by the addition of 2,6-dichlorobenzyl chloride in anhydrous dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the selenide ion displaces the chloride ions from two molecules of 2,6-dichlorobenzyl chloride to form the target selenide. nih.govnih.gov The resulting compound was purified by column chromatography and recrystallized to yield yellow crystals. nih.gov

Table 3: Synthesis of Bis(2,6-dichlorobenzyl)selane

| Reactants | Reagents/Solvents | Yield | Analytical Data | Reference |

| Elemental Selenium, 2,6-Dichlorobenzylchloride | Sodium borohydride, Anhydrous Ethanol, Anhydrous DMF | 80.5% | The title molecule, C₁₄H₁₀Cl₄Se, features a selenide bridge. The dihedral angle between the two benzene (B151609) rings is 107.9 (16)°. | nih.govnih.gov |

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The classical Williamson ether synthesis, while effective, often requires harsh conditions and may not be the most atom-economical or environmentally friendly approach. wikipedia.orgmasterorganicchemistry.com Future research should focus on developing novel catalytic systems that can achieve the synthesis of "Ether, bis(2,6-dichlorobenzyl)" and related structures under milder conditions with higher efficiency.

Key areas for exploration include:

Catalytic C-O Bond Formation: Transition metal-catalyzed cross-coupling reactions have become powerful tools for forming carbon-heteroatom bonds. nih.govresearchgate.net Investigating nickel- or copper-catalyzed intramolecular C-O bond formation could provide a more efficient route to cyclic ethers, and similar principles could be adapted for intermolecular etherification. nih.govresearchgate.net The use of nano-sized metal catalysts is another promising avenue, as they can facilitate rapid C-O bond formation under mild and ligand-free conditions. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful strategy for C-H functionalization. nih.gov This approach could be explored for the direct arylation of benzylic C-H bonds, potentially offering a novel disconnection for the synthesis of diaryl ethers. nih.gov Furthermore, photocatalytic methods are being developed for the deprotection of benzyl (B1604629) ethers, and these principles could be reversed to explore synthetic applications. researchgate.netacs.org

Electro-organic Synthesis: Electrosynthesis offers a sustainable alternative to traditional reagent-based transformations. nih.govwikipedia.org Investigating the electrochemical coupling of 2,6-dichlorobenzyl alcohol or its derivatives could lead to a greener synthesis of the target ether. This technique has shown promise in the synthesis of hindered ethers by generating carbocation intermediates under controlled conditions. nih.gov

Sustainable and Atom-Economical Approaches: Future synthetic strategies should prioritize sustainability. This includes exploring the use of weaker alkylating agents at higher temperatures to create a more efficient industrial process. wikipedia.orgacs.org Additionally, methods that avoid wasteful byproducts, such as the reductive coupling of aldehydes and ketones with alcohols in aqueous solutions, should be investigated. nih.gov

A summary of potential novel synthetic approaches is presented in the table below.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic C-O Bond Formation | High efficiency, milder conditions | Development of novel Ni or Cu catalysts, exploration of nano-catalysts |

| Photoredox Catalysis | C-H functionalization, mild conditions | Direct arylation of benzylic ethers, exploring synthetic applications of photoredox principles |

| Electro-organic Synthesis | Sustainable, reagent-free | Electrochemical coupling of 2,6-dichlorobenzyl derivatives |

| Sustainable Methods | Atom economy, reduced waste | Use of weak alkylating agents, reductive coupling in aqueous media |

Unexplored Reactivity Patterns and Chemical Transformations

The reactivity of "Ether, bis(2,6-dichlorobenzyl)" is largely confined to what is generally known about ethers, primarily their cleavage under strong acidic conditions. wikipedia.orgpearson.comopenstax.orgmasterorganicchemistry.commasterorganicchemistry.com The steric hindrance provided by the ortho-chloro substituents on the benzyl groups likely influences its reactivity, a factor that warrants systematic investigation.

Future research should aim to uncover novel reactivity patterns:

Selective Cleavage: While strong acids like HBr and HI are known to cleave ethers, exploring more selective methods would be beneficial. openstax.org This could involve Lewis acids or other catalytic systems that allow for the controlled cleavage of one C-O bond, potentially leading to the formation of unsymmetrical products.

Photocatalytic Transformations: The benzyl ether moiety can be susceptible to photocatalytic deprotection. researchgate.net Investigating the behavior of "Ether, bis(2,6-dichlorobenzyl)" under various photocatalytic conditions could reveal new reaction pathways, such as selective C-O bond scission or functionalization at the benzylic position.

Reactions at the Benzylic Position: The benzylic protons in "Ether, bis(2,6-dichlorobenzyl)" could be targets for radical or organometallic reactions. Exploring direct C-H functionalization at these positions could lead to a range of novel derivatives with potentially interesting properties. nih.gov

Rearrangement Reactions: Photoinduced intramolecular aryl ether rearrangements have been observed for certain substrates. acs.org Investigating whether "Ether, bis(2,6-dichlorobenzyl)" can undergo similar rearrangements under photochemical or thermal conditions could open up new avenues for synthesizing complex molecular architectures.

Integration of Advanced Computational and Data Science Approaches in Ether, bis(2,6-dichlorobenzyl) Research

Modern computational chemistry and data science offer powerful tools for accelerating research and gaining deeper insights into molecular behavior. rsc.orgrsc.org These approaches can be invaluable in guiding the experimental investigation of "Ether, bis(2,6-dichlorobenzyl)".

Future research in this area should include:

Computational Modeling of Reactivity: Density Functional Theory (DFT) can be used to model reaction mechanisms and predict the feasibility of proposed synthetic routes or unexplored reactions. nih.govresearchgate.netcoe.eduumn.edu For instance, DFT could be used to study the transition states of potential cleavage reactions or to understand the regioselectivity of functionalization reactions.

Predicting Physicochemical Properties: Computational tools can be employed to predict various properties of "Ether, bis(2,6-dichlorobenzyl)" and its derivatives, such as their electronic structure, conformational preferences, and potential for intermolecular interactions like halogen bonding. acs.orgnih.gov This information can be crucial for designing new materials or biologically active molecules.

Machine Learning for Reactivity Prediction: Machine learning models are increasingly being used to predict the outcomes of chemical reactions. neurips.ccrjptonline.orgacs.org By training models on existing data for ether synthesis and reactivity, it may be possible to predict optimal conditions for the synthesis of "Ether, bis(2,6-dichlorobenzyl)" or to identify novel, unexpected reactions.

Data-Driven Discovery of Analogs: Cheminformatics and data mining techniques can be used to search large chemical databases for structurally similar compounds with known properties. This can provide valuable leads for potential applications of "Ether, bis(2,6-dichlorobenzyl)" and guide the design of new analogs with desired characteristics.

The integration of these computational and data-driven approaches will be crucial for unlocking the full scientific potential of "Ether, bis(2,6-dichlorobenzyl)" and its derivatives in a more efficient and targeted manner.

Q & A

Q. What are the standard synthetic routes for bis(2,6-dichlorobenzyl) ether, and how can reaction conditions be optimized for reproducibility?

Bis(2,6-dichlorobenzyl) ether is typically synthesized via Williamson ether synthesis using 2,6-dichlorobenzyl bromide and alcohols or phenols under basic conditions (e.g., KOH or NaH in DMF) . Modifications include using phase-transfer catalysts to enhance reaction rates. For reproducibility, strict control of stoichiometry (1:1 molar ratio of benzyl halide to nucleophile), temperature (60–80°C), and anhydrous conditions is critical. Side reactions, such as elimination or over-alkylation, can be mitigated by slow addition of reagents and inert atmospheres .

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Williamson | 2,6-Cl₂C₆H₃CH₂Br, NaH, DMF | 75–85 | Moisture sensitivity |

| Catalytic | K₂CO₃, TBAB, 70°C | 80–90 | Phase separation |

Q. Which analytical techniques are most reliable for confirming the structure and purity of bis(2,6-dichlorobenzyl) ether?

- NMR Spectroscopy : ¹H/¹³C NMR identifies characteristic signals (e.g., benzyl CH₂ at δ 4.6–5.0 ppm; aromatic protons at δ 7.2–7.5 ppm) .

- GC-MS : Validates molecular weight (MW 305.06) and detects impurities (e.g., residual dichlorobenzyl alcohol) .

- Elemental Analysis : Confirms Cl content (theoretical: 34.8%) .

- HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .

Advanced Research Questions

Q. How does the 2,6-dichlorobenzyl moiety influence allosteric modulation in receptor-ligand interactions?

The 2,6-dichlorobenzyl group enhances steric bulk and electron-withdrawing effects, stabilizing ligand-receptor complexes. For example, in muscarinic M2 receptors, this group increases binding affinity by forming π-π interactions with Tyr201 and hydrogen bonds with Gln215 . Computational docking studies (e.g., AutoDock Vina) show Gibbs free energy values of −6.4 to −6.5 kcal/mol, correlating with experimental IC₅₀ values (~50 nM) .

Q. What strategies mitigate cleavage challenges of bis(2,6-dichlorobenzyl) ether during multi-step syntheses?

The ether’s stability varies with conditions:

- Acid Sensitivity : Stable under mild acids (e.g., AcOH) but cleaved by strong acids (e.g., TMSI in CH₂Cl₂) .

- Reductive Conditions : Resists Na/NH₃ but degrades via hydrogenolysis (H₂/Pd-C) .

- Oxidative Stability : Tolerates DDQ (dichlorodicyanoquinone), enabling selective deprotection of MPM (4-methoxyphenylmethyl) groups .

Q. How do positional isomers (e.g., 2,4- vs. 2,6-dichlorobenzyl) affect catalytic activity in asymmetric synthesis?

The 2,6-substitution pattern imposes greater steric hindrance, directing enolate formation in aldol reactions. For example, 2,6-dichlorobenzyl ethers yield >90% enantiomeric excess (ee) in proline-catalyzed reactions vs. 70–80% for 2,4-isomers. This is attributed to restricted rotation of the benzyl group, favoring transition-state alignment .

Q. What computational and experimental approaches resolve contradictions in ligand-binding data (e.g., similar IC₅₀ values despite structural variations)?

Discrepancies between IC₅₀ and docking scores (e.g., in collagenase inhibitors) are addressed via:

- Molecular Dynamics (MD) Simulations : Assess conformational flexibility over 100-ns trajectories .

- Isothermal Titration Calorimetry (ITC) : Measures binding entropy/enthalpy to explain subtle affinity differences .

- X-ray Crystallography : Resolves hydrogen-bonding discrepancies (e.g., 1.96 Å vs. 2.20 Å bond lengths) .

Q. What methodological challenges arise in photochemical functionalization of bis(2,6-dichlorobenzyl) ether, and how are they addressed?

Photobromination using Br₂ (generated in situ from HBr/H₂O₂) in microreactors achieves >95% conversion in 15 s. Challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.